Stereochemistry-Driven Potency: (R)-Malt1-IN-3 vs. (S)-Malt1-IN-3 Direct Comparison
The (R)-enantiomer of MALT1-IN-3 (compound 121) exhibits a 3-fold higher biochemical potency against MALT1 protease compared to the (S)-enantiomer MALT1-IN-3 (compound 122), with IC50 values of 20 nM versus 60 nM respectively measured under identical assay conditions . This stereochemistry-dependent potency difference extends to cellular activity: (R)-Malt1-IN-3 suppresses IL-6 with an IC50 of 60 nM in OCI-LY3 cells, whereas the (S)-enantiomer requires 140 nM to achieve the same effect, representing a 2.3-fold difference in cellular efficacy [1].
| Evidence Dimension | MALT1 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | MALT1-IN-3 (S-enantiomer, compound 122): 60 nM (0.06 μM) |
| Quantified Difference | 3-fold higher potency (20 nM vs 60 nM) |
| Conditions | MALT1 protease biochemical assay |
Why This Matters
Researchers requiring maximum target engagement at lowest compound concentration should select the (R)-enantiomer; use of the racemate or (S)-enantiomer introduces unnecessary potency loss and potential off-target effects from the less active stereoisomer.
- [1] TargetMol. MALT1-IN-3 Product Datasheet. Catalog No. T63053. View Source
